Orotate

描述

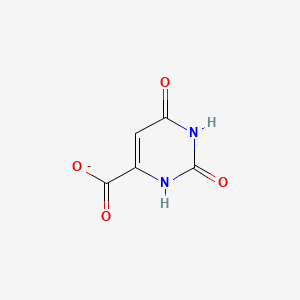

Structure

3D Structure

属性

CAS 编号 |

73-97-2 |

|---|---|

分子式 |

C5H3N2O4- |

分子量 |

155.09 g/mol |

IUPAC 名称 |

2,4-dioxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1 |

InChI 键 |

PXQPEWDEAKTCGB-UHFFFAOYSA-M |

SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-] |

规范 SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

The Central Role of Orotate in De Novo Pyrimidine Synthesis: A Technical Guide

Abstract

Orotate is a critical intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, essential building blocks for DNA and RNA.[1][2][3][4] This technical guide provides an in-depth examination of the biochemical reactions centered around this compound, detailing the enzymes responsible for its formation and subsequent conversion to uridine (B1682114) monophosphate (UMP). The guide summarizes key quantitative data, provides detailed experimental protocols for enzyme analysis, and presents visual diagrams of the metabolic and regulatory pathways, tailored for researchers, scientists, and professionals in drug development.

Introduction to De Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway constructs pyrimidine rings from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[5] This process is vital for cellular proliferation and growth, making it a key target for therapeutic intervention, particularly in oncology and immunology.[6] this compound stands as a pivotal intermediate in this pathway, at the junction of mitochondrial and cytosolic enzymatic steps in mammals.[3][4] The pathway culminates in the synthesis of UMP, the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP).[1]

The Enzymatic Conversion of this compound

The metabolism of this compound involves two key enzymatic activities, catalyzed by Dihydrothis compound Dehydrogenase and UMP Synthase.

2.1. Formation of this compound by Dihydrothis compound Dehydrogenase (DHODH)

Dihydrothis compound dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox reaction in the de novo pyrimidine synthesis pathway.[6][7][8][9] It facilitates the oxidation of (S)-dihydrothis compound to this compound.[7][9] In humans, this enzyme is located on the outer surface of the inner mitochondrial membrane and uses a flavin mononucleotide (FMN) cofactor.[9]

The reaction is as follows: (S)-dihydrothis compound + FMN → this compound + FMNH₂

DHODH is a significant drug target; for instance, the immunomodulatory drug leflunomide (B1674699) (and its active metabolite, teriflunomide) inhibits human DHODH, thereby depleting the pyrimidine pool required for the proliferation of activated lymphocytes.[10][11][12][13][14] This makes it an effective treatment for autoimmune diseases like rheumatoid arthritis.[10][14]

2.2. Conversion of this compound to UMP by UMP Synthase (UMPS)

In multicellular eukaryotes, the final two steps of the pathway are catalyzed by a single bifunctional enzyme called UMP synthase (UMPS).[15][16] This enzyme possesses two distinct catalytic domains:

-

This compound Phosphoribosyltransferase (OPRT) Domain: This domain catalyzes the conversion of this compound to orotidine (B106555) 5'-monophosphate (OMP). It facilitates the addition of a ribose-phosphate group from α-D-5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound.[15][17][18][19] This reaction is an essential step in pyrimidine nucleotide biosynthesis.[20]

-

Orotidine-5'-Phosphate Decarboxylase (ODCase or OMPDC) Domain: This domain catalyzes the final step, the decarboxylation of OMP to form UMP.[15][17][19] OMP decarboxylase is known for its extraordinary catalytic proficiency, achieving a rate acceleration of approximately 1017-fold over the uncatalyzed reaction.[21][22]

In humans, the gene for UMPS is located on chromosome 3.[15] Defects in this enzyme can lead to a rare metabolic disorder known as orotic aciduria, characterized by the excretion of large amounts of orotic acid in the urine, megaloblastic anemia, and growth retardation.[16][23][24]

Pathway and Regulatory Diagrams

3.1. De Novo Pyrimidine Synthesis Pathway Centered on this compound

The following diagram illustrates the core steps of this compound metabolism in the de novo pyrimidine synthesis pathway.

Caption: this compound metabolism in de novo pyrimidine synthesis.

3.2. Regulation of De Novo Pyrimidine Synthesis in Animals

The pathway is tightly regulated to control nucleotide pools. The diagram below shows key allosteric regulation points.

Caption: Allosteric regulation of pyrimidine synthesis in animals.

Quantitative Data

The study of enzyme kinetics provides crucial insights into the efficiency and mechanism of the enzymes involved in this compound metabolism. While specific values can vary based on the organism and experimental conditions, the following table summarizes representative kinetic data.

| Enzyme/Domain | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| DHODH | Human | Dihydrothis compound | ~5-15 | ~100 | Varies |

| OPRTase | S. typhimurium | This compound | 22 | 16 | [25] |

| OPRTase | S. typhimurium | PRPP | 27 | 16 | [25] |

| OMP Decarboxylase | S. cerevisiae | OMP | 7 | 20 | [26] |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented are approximations from the literature for illustrative purposes.

Experimental Protocols

Accurate measurement of the enzymatic activities related to this compound metabolism is fundamental for research and drug development.

5.1. Protocol: Dihydrothis compound Dehydrogenase (DHODH) Activity Assay

This protocol is based on a colorimetric method that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).[27]

Objective: To determine the enzymatic activity of DHODH in a sample (e.g., purified enzyme, cell lysate).

Materials:

-

Recombinant human DHODH or sample lysate

-

Dihydrothis compound (DHO) substrate solution

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP) solution

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 8.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, DHO, and decylubiquinone.

-

Plate Setup: Add the desired volume of reaction mixture to the wells of a 96-well plate. Include wells for a negative control (no enzyme).

-

Inhibitor Addition (if applicable): Add various concentrations of a test inhibitor (e.g., teriflunomide) or vehicle control to the appropriate wells.

-

Initiate Reaction: Add the DHODH enzyme preparation to all wells except the negative control to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Colorimetric Reaction: Add the DCIP solution to all wells. The enzymatic reaction reduces DCIP, causing a color change from blue to colorless.

-

Measurement: Immediately measure the absorbance of each well at 600 nm using a spectrophotometer.

-

Data Analysis: The decrease in absorbance at 600 nm is proportional to DHODH activity. Calculate the rate of reaction and, if applicable, determine the IC₅₀ value for the inhibitor.

5.2. Protocol: UMP Synthase (UMPS) Activity Assay

This protocol utilizes high-performance liquid chromatography (HPLC) to separate and quantify the substrate (this compound) and the final product (UMP).[28][29]

Objective: To determine the overall enzymatic activity of UMPS.

Materials:

-

UMPS enzyme source (e.g., erythrocyte lysate, purified protein)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

-

This compound solution

-

PRPP solution

-

Reaction termination solution (e.g., perchloric acid)

-

HPLC system with a reverse-phase C18 column and UV detector

-

Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, this compound, and PRPP.

-

Initiate Reaction: Add the UMPS enzyme sample to the tube to start the reaction. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 10, 20 minutes), remove an aliquot of the reaction mixture.

-

Stop Reaction: Immediately add the aliquot to a tube containing the termination solution (e.g., perchloric acid) to stop the reaction and precipitate the protein.

-

Sample Preparation: Centrifuge the stopped reaction tubes to pellet the precipitated protein. Filter the supernatant into an HPLC vial.

-

HPLC Analysis: Inject the sample onto the HPLC system. Separate the components using the reverse-phase column and the specified mobile phase.

-

Quantification: Monitor the elution profile at 260 nm or 280 nm. Identify and quantify the UMP peak by comparing its retention time and area to a known UMP standard.

-

Data Analysis: Plot the concentration of UMP produced over time to determine the initial reaction velocity.

5.3. Experimental Workflow Diagram

The following diagram outlines a typical workflow for enzyme activity analysis.

Caption: General workflow for enzyme kinetic analysis.

Conclusion

This compound is a cornerstone of de novo pyrimidine synthesis, linking mitochondrial and cytosolic metabolism through the sequential actions of DHODH and UMPS. The enzymes that metabolize this compound are not only critical for providing the necessary precursors for nucleic acid synthesis but also represent validated and promising targets for drug development in immunology and oncology. A thorough understanding of the kinetics, regulation, and methods for analyzing this segment of the pyrimidine pathway is essential for researchers and clinicians working to modulate cellular proliferation and treat associated diseases.

References

- 1. Orotic acid's contribution to purine and pyrimidine metabolism [cds-bsx.com]

- 2. Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 9. Dihydrothis compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 12. Leflunomide [chemeurope.com]

- 13. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 16. Molecular cloning of the human UMP synthase gene and characterization of point mutations in two hereditary orotic aciduria families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Uridine 5'-monophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound phosphoribosyltransferase: Kinetics and structure-function studies - ProQuest [proquest.com]

- 21. Catalytic proficiency: the unusual case of OMP decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure, Mechanism and Regulation of human UMP Synthase [ediss.uni-goettingen.de]

- 23. davuniversity.org [davuniversity.org]

- 24. checkorphan.org [checkorphan.org]

- 25. Kinetic mechanism of this compound phosphoribosyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Effect of Solvent Viscosity on Kinetic Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, this compound phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Erythrocyte UMP synthetase activity. An HPLC-linked non-radiochemical assay in normal subjects and in one case of oroticaciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

Orotate to Uridine Monophosphate (UMP): A Core Pathway in Pyrimidine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical conversion of orotate to uridine (B1682114) monophosphate (UMP), a critical step in the de novo pyrimidine (B1678525) nucleotide synthesis pathway. This pathway's integrity is paramount for the synthesis of DNA and RNA, and its dysregulation is associated with metabolic disorders and is a target for therapeutic intervention. This document details the enzymatic reactions, kinetics, regulatory mechanisms, and experimental methodologies relevant to this pathway.

The Biochemical Pathway: From this compound to UMP

The final two steps of de novo UMP biosynthesis are catalyzed by a bifunctional enzyme in mammals known as UMP synthase (UMPS). In contrast, in bacteria and yeast, these two enzymatic activities are carried out by separate monofunctional proteins.[1] UMPS houses two distinct catalytic domains: this compound phosphoribosyltransferase (OPRTase) and orotidine-5'-monophosphate decarboxylase (OMPDCase).[1]

The pathway proceeds as follows:

-

This compound to Orotidine-5'-Monophosphate (OMP): The OPRTase domain of UMPS catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, forming OMP and releasing pyrophosphate (PPi).[2][3] This reaction is a reversible phosphoribosyl transfer.[3]

-

Orotidine-5'-Monophosphate (OMP) to Uridine Monophosphate (UMP): The OMPDCase domain of UMPS then catalyzes the decarboxylation of OMP, removing a carboxyl group to produce UMP.[4][5] This step is a key irreversible reaction in the pathway.

Enzyme Kinetics

The catalytic efficiency of the OPRTase and OMPDCase domains of UMP synthase has been characterized in various organisms. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of this compound Phosphoribosyltransferase (OPRTase)

| Organism | Substrate | Km (µM) | Vmax (µM/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 2,994 | 3,534 | 3.8 x 108 | [2] |

| Escherichia coli | This compound | 5 - 100 | - | - | - | [6] |

Table 2: Kinetic Parameters of Orotidine-5'-Monophosphate Decarboxylase (OMPDCase)

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Yeast (S. cerevisiae) | OMP | - | - | ~1023 | [7] |

| Wild Type | OMP | - | - | - | [4] |

| T100'A Mutant | OMP | - | - | - | [4] |

| D37G Mutant | OMP | - | - | - | [4] |

Regulation of the Pathway

The activity of UMP synthase is subject to intricate regulatory mechanisms to ensure a balanced supply of pyrimidine nucleotides.

-

Allosteric Regulation: OMP, the product of the OPRTase reaction and the substrate for the OMPDCase reaction, acts as an allosteric activator of OMP decarboxylase activity.[1] At low concentrations of OMP, the enzyme exhibits negative cooperativity, while at higher concentrations, it shows positive cooperativity.[1]

-

Substrate-Mediated Oligomerization: Human UMP synthase can exist in two distinct structural states: an active dimeric form and an inactive multimeric form.[8] The transition between these states is sensitive to substrate concentrations, with high substrate levels promoting the formation of inactive polymers. This mechanism may serve to store metabolic potential.[8]

-

Transcriptional Regulation: In plants, the expression of the UMP synthase gene is transcriptionally regulated by pyrimidine levels.[9] Treatment with 5-fluoroorotic acid (FOA), a metabolic inhibitor, leads to an upregulation of UMPSase enzyme activity and protein expression.[9]

Experimental Protocols

Several methods are available for assaying the enzymatic activity of UMP synthase and its individual domains.

Spectrophotometric Assay for this compound Phosphoribosyltransferase (OPRTase)

This continuous assay monitors the decrease in absorbance of this compound at 295 nm as it is converted to OMP.[2][6]

Materials:

-

Quartz cuvette

-

UV-visible spectrophotometer with temperature control

-

Reaction buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT

-

Substrate stock solutions: this compound (e.g., 10 mM), PRPP (e.g., 10 mM)

-

Purified UMP synthase or OPRTase enzyme

Procedure:

-

Prepare the reaction mixture (1 ml) in a quartz cuvette containing 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT, and 250 µM this compound.

-

Add 5-50 µl of the enzyme solution to the reaction mixture.

-

Incubate the mixture at 37°C for 1 minute.

-

Initiate the reaction by adding 250 µM PRPP.

-

Immediately monitor the decrease in absorbance at 295 nm for up to 3 minutes.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.

Spectrophotometric Assay for Orotidine-5'-Monophosphate Decarboxylase (OMPDCase)

This assay measures the decrease in absorbance at 285 nm as OMP is decarboxylated to UMP.[2]

Materials:

-

Quartz cuvette

-

UV-visible spectrophotometer with temperature control

-

Reaction buffer: 50 mM Tris-HCl, pH 8.0, 250 µM DTT

-

Substrate stock solution: OMP (e.g., 10 mM)

-

Purified UMP synthase or OMPDCase enzyme

Procedure:

-

Prepare the reaction mixture (1 ml) in a quartz cuvette containing 50 mM Tris-HCl, pH 8.0, and 250 µM DTT.

-

Add 5-50 µl of the enzyme solution to the reaction mixture.

-

Incubate the mixture at 37°C for 1 minute.

-

Initiate the reaction by adding 250 µM OMP.

-

Monitor the linear decrease in absorbance at 285 nm for 3-6 minutes.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient difference between OMP and UMP.

High-Performance Liquid Chromatography (HPLC) Based Assay

HPLC methods offer a sensitive and specific way to separate and quantify the substrates and products of the UMP synthase reaction.[10][11]

Principle: This method involves incubating the enzyme with its substrates, stopping the reaction, and then separating the reaction components (this compound, OMP, UMP) using reverse-phase HPLC with an ion-pairing agent. The amount of product (UMP) is quantified by UV detection.[10]

Clinical Significance: Orotic Aciduria

A deficiency in UMP synthase activity leads to a rare autosomal recessive metabolic disorder called orotic aciduria.[1][12] This condition is characterized by the excessive excretion of orotic acid in the urine, megaloblastic anemia, and developmental delays.[12][13] The underlying cause is a mutation in the UMPS gene, leading to reduced or absent enzyme activity.[12] In patients with orotic aciduria, UMPS activity can be as low as 2-7% of normal levels.[12] Diagnosis is confirmed by measuring urinary orotic acid levels and assessing enzyme activity in erythrocytes or fibroblasts.[14] Treatment involves the administration of uridine, which bypasses the metabolic block and provides a source for pyrimidine nucleotide synthesis.[13]

Table 3: Orotic Acid Levels in Orotic Aciduria

| Patient Status | Orotic Acid Level | Reference |

| Control | 1.1-1.9 µmol/mmol creatinine | [15] |

| Orotic Aciduria Patient | 10.5 µmol/mmol creatinine | [15] |

| Orotic Aciduria Patient | Up to 1.5 g/day | [14] |

Conclusion

The conversion of this compound to UMP, mediated by the bifunctional enzyme UMP synthase, represents a pivotal juncture in pyrimidine metabolism. A thorough understanding of its biochemical pathway, enzymatic kinetics, and regulatory networks is essential for researchers in molecular biology, drug development professionals targeting this pathway for therapeutic intervention, and clinicians diagnosing and managing related metabolic disorders. The experimental protocols outlined in this guide provide a foundation for the quantitative analysis of this crucial metabolic step.

References

- 1. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 2. Expression and Enzyme Kinetics of Fused Plasmodium falciparum this compound Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic proficiency: the unusual case of OMP decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, this compound phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 13. checkorphan.org [checkorphan.org]

- 14. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Orotic Acid: A Technical Review of its Fleeting Status as Vitamin B13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a pyrimidine (B1678525) precursor endogenously synthesized by mammals, was once designated as vitamin B13. This whitepaper provides a comprehensive technical analysis of the historical context surrounding the discovery and eventual declassification of orotic acid as a vitamin. It delves into the early animal studies that suggested a growth-promoting effect, presenting the available data and detailing the experimental protocols used. Furthermore, this guide explores the established biochemical roles of orotic acid, particularly its integral position in the de novo pyrimidine synthesis pathway and its influence on other metabolic signaling cascades, including the AMPK/SREBP-1 and polyamine synthesis pathways. The scientific reasoning behind its declassification, primarily the discovery of its endogenous synthesis, is also critically examined. This document serves as a technical resource for researchers in nutrition, pharmacology, and drug development, offering a detailed perspective on the scientific journey of orotic acid from a putative vitamin to a key metabolic intermediate.

The Rise and Fall of Vitamin B13: A Historical and Scientific Perspective

Orotic acid, a compound first isolated from cow's milk whey, was historically investigated as a potential vitamin and was designated as vitamin B13.[1] Early nutritional studies in the mid-20th century suggested that orotic acid possessed growth-promoting properties, leading to its initial classification as a B vitamin.[1] However, it is now understood that orotic acid is not a vitamin because it is synthesized de novo by mammalian cells.[2][3] Its primary and critical role is as an intermediate in the biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA.[2][4]

The declassification of orotic acid as a vitamin stemmed from the growing understanding of its endogenous synthesis. The body can produce sufficient orotic acid to meet its physiological needs, which contradicts the essential dietary requirement that defines a vitamin.[2] Conditions that lead to an accumulation of orotic acid in the urine, known as orotic aciduria, are not caused by a dietary deficiency but rather by genetic defects in the enzymes of the pyrimidine synthesis pathway or in the urea (B33335) cycle.[5][6]

Early Experimental Evidence: The Rat Growth Studies

The initial hypothesis of orotic acid as a vitamin was largely based on animal growth studies. One of the key early studies was conducted by Manna and Hauge in 1953, which explored the potential relationship between "vitamin B13," a growth factor found in distiller's dried solubles, and orotic acid.[1][7] These experiments, primarily in rats, suggested a modest but significant growth response to orotic acid supplementation, particularly in the context of diets deficient in other B vitamins like vitamin B12.[1]

Experimental Protocols

The experimental designs of these early studies laid the groundwork for later nutritional research. While the specific details of every experiment are not always exhaustively reported in the available literature, the general methodologies can be reconstructed.

Animal Model:

-

Species: Rat (typically albino rats of unspecified strains in early studies).

-

State: Often "undepleted" or "depleted" of B vitamins. Depleted rats were typically raised on a purified diet lacking the vitamin(s) of interest to make them more sensitive to the effects of the test substance.[1]

Diets:

-

Basal Ration: The control diets were purified diets, meaning they were formulated with known quantities of purified ingredients like casein (protein), sucrose (B13894) or cornstarch (carbohydrate), corn oil or soybean oil (fat), and a salt mixture.[1] A common purified diet used in later rodent studies for standardization is the AIN-76A diet, and its successor, the AIN-93G and AIN-93M diets.[8]

-

Supplementation: The experimental groups received the basal ration supplemented with specific amounts of orotic acid or other substances being tested, such as distiller's dried solubles.[1] In some studies, orotic acid was added at a level of 1% of the diet.[9][10][11]

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Orotic acid - Wikipedia [en.wikipedia.org]

- 3. Orotic acid - WikiLectures [wikilectures.eu]

- 4. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrogen-stimulated orotic acid synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orotic aciduria and increased nitrogen catabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A possible relationship of vitamin B13 to orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Components of the AIN-93 diets as improvements in the AIN-76A diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary orotic acid, a new selective growth stimulus for carcinogen altered hepatocytes in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orotic acid-induced metabolic changes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on liver tumor promotion in the rat by orotic acid: dose and minimum exposure time required for dietary orotic acid to promote hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Creation: An In-depth Technical Guide to the Mammalian Orotate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the de novo orotate biosynthesis pathway in mammals, a fundamental process for cellular proliferation and survival. We will delve into the enzymatic machinery, subcellular organization, regulatory mechanisms, and its significance as a target for therapeutic intervention.

Executive Summary

The de novo synthesis of pyrimidine (B1678525) nucleotides is an essential metabolic pathway required for the production of DNA, RNA, and other vital biomolecules. In mammals, the pathway to synthesize the first pyrimidine, Uridine Monophosphate (UMP), from basic precursors is known as the this compound biosynthesis pathway. This process is catalyzed by six enzymatic activities housed within three distinct proteins: the cytosolic trifunctional enzyme CAD , the mitochondrial Dihydrothis compound (B8406146) Dehydrogenase (DHODH) , and the cytosolic bifunctional UMP Synthase (UMPS) . The strategic separation of DHODH in the mitochondria links pyrimidine synthesis directly to cellular respiration and energy status. Due to its critical role in rapidly dividing cells, this pathway is a well-established target for anticancer and immunosuppressive drugs.

The Enzymatic Cascade of this compound Biosynthesis

The synthesis of UMP from glutamine, bicarbonate, and aspartate is a six-step process. In mammals, these steps are efficiently organized through the action of multifunctional enzymes.[1][2]

The Initiator: CAD Trifunctional Enzyme

The first three steps of the pathway are catalyzed by a single, large cytosolic polypeptide known as CAD .[3][4] This multifunctional protein comprises three distinct enzymatic domains:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPSII): This is the rate-limiting step in mammalian pyrimidine biosynthesis.[1][5] CPSII catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate.[6]

-

Aspartate Transcarbamoylase (ATCase): This domain catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[7]

-

Dihydroorotase (DHOase): The final domain on the CAD protein catalyzes the cyclization of N-carbamoyl-L-aspartate to form dihydrothis compound.[8]

The fusion of these three activities into a single protein is thought to facilitate the channeling of unstable intermediates, thereby increasing overall pathway efficiency.[3][4]

The Mitochondrial Link: Dihydrothis compound Dehydrogenase (DHODH)

The fourth and only redox step is catalyzed by Dihydrothis compound Dehydrogenase (DHODH) . This enzyme is uniquely located on the outer surface of the inner mitochondrial membrane.[9][10] It oxidizes dihydrothis compound to this compound, using the mitochondrial electron transport chain via ubiquinone (Coenzyme Q) as the electron acceptor.[9][11] This localization physically and functionally links pyrimidine synthesis to cellular bioenergetics.[9]

The Final Steps to UMP: UMP Synthase (UMPS)

The final two steps are carried out by another cytosolic bifunctional enzyme, UMP Synthase (UMPS) .[12][13] This protein contains two catalytic domains:

-

This compound Phosphoribosyltransferase (OPRT): This domain catalyzes the transfer of a ribose-5-phosphate (B1218738) moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, forming orotidine-5'-monophosphate (OMP).[14][15]

-

Orotidine-5'-Phosphate Decarboxylase (ODCase): The final reaction is the decarboxylation of OMP to yield the first pyrimidine nucleotide, Uridine Monophosphate (UMP).[16] UMP then serves as the precursor for all other pyrimidine nucleotides.

Pathway Visualization and Subcellular Organization

The spatial separation of the pathway's enzymes is a key feature in mammals. The initial and final steps occur in the cytosol, while the intermediate oxidation step is embedded in the mitochondria.

Caption: The mammalian de novo pyrimidine biosynthesis pathway.

Regulation of the Pathway

Pathway activity is tightly controlled to meet cellular demand for pyrimidines while avoiding wasteful overproduction. Regulation occurs primarily at the first and rate-limiting step catalyzed by CPSII within the CAD protein.

-

Allosteric Feedback Inhibition: The end-product of the downstream pyrimidine pathway, Uridine Triphosphate (UTP), acts as a feedback inhibitor of CPSII.[1]

-

Allosteric Activation: Conversely, 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for the OPRT domain of UMPS and a key precursor in nucleotide synthesis, activates CPSII.

-

Phosphorylation: The activity of CAD is also modulated by phosphorylation. For instance, MAP kinase-mediated phosphorylation can activate the enzyme, linking pyrimidine synthesis to growth factor signaling pathways.

Caption: Allosteric and covalent regulation of the CAD enzyme.

Quantitative Data: Enzyme Kinetics

The kinetic properties of the enzymes in this pathway are crucial for understanding its flux and regulation. While comprehensive kinetic data for all mammalian enzymes are dispersed throughout the literature, key reported values provide insight into substrate affinities.

| Enzyme Domain | Substrate | Km Value (mM) | Vmax | Organism/Cell Type |

| CAD : CPSII | NH₃ (Ammonia) | 0.026 - 0.166 (ATP dependent)[11] | Not available in search results | Mammalian |

| CAD : CPSII | Bicarbonate | 1.4[11] | Not available in search results | Mammalian |

| CAD : Aspartate Transcarbamoylase | Aspartate | >10-fold higher than E. coli (mutant study)[3][9] | Similar to E. coli (mutant study)[3][9] | E. coli (mutant comparison) |

| CAD : Dihydroorotase | N-Carbamoyl Aspartate | Not available in search results | Not available in search results | Mammalian |

| DHODH | Dihydrothis compound | Not available in search results | Not available in search results | Bovine Liver Mitochondria |

| UMPS : OPRT | This compound | Not available in search results | Not available in search results | Mouse Ehrlich Ascites Cells |

| UMPS : ODCase | Orotidine-5'-Monophosphate | Not available in search results | Not available in search results | Mouse Ehrlich Ascites Cells |

Note: Specific Km and Vmax values for wild-type mammalian ATCase, DHOase, DHODH, and UMPS domains were not explicitly available in the performed search. The data for ATCase is inferred from studies on mutant or non-mammalian enzymes.

Methodologies for Experimental Analysis

Studying the this compound biosynthesis pathway involves a variety of biochemical and cell-based assays to measure enzyme activity and concentration.

General Workflow for Enzyme Activity Assays

A typical workflow for determining the activity of a specific enzyme in this pathway involves sample preparation, the enzymatic reaction, and a detection method.

Caption: Generalized workflow for in vitro enzyme activity assays.

Summarized Experimental Protocols

6.2.1 Aspartate Transcarbamoylase (ATCase) Activity Assay (Spectrophotometric)

-

Principle: A continuous spectrophotometric method that couples the production of inorganic phosphate from the ATCase reaction to the phosphorolysis of a chromophoric nucleotide analog, such as methylthioguanosine (MESG), by purine (B94841) nucleoside phosphorylase (PNP). This results in a measurable change in absorbance at 360 nm.[3]

-

Methodology Summary: The reaction mixture contains buffer, aspartate, carbamoyl phosphate, MESG, and PNP. The reaction is initiated by adding the ATCase-containing sample. The rate of change in absorbance at 360 nm is monitored continuously to determine enzyme activity.[3]

6.2.2 Dihydrothis compound Dehydrogenase (DHODH) Activity Assay (Colorimetric)

-

Principle: Measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), which changes color upon reduction. The rate of decolorization is proportional to DHODH activity.[16]

-

Methodology Summary: A reaction mixture is prepared containing buffer, the DHODH enzyme source, a cofactor like decylubiquinone, and DCIP. The reaction is started by adding the substrate, dihydrothis compound. The decrease in absorbance at 600 nm is measured over time to calculate the reaction rate.[16]

6.2.3 this compound Phosphoribosyltransferase (OPRT) Activity Assay (Fluorometric)

-

Principle: This method relies on the consumption of the substrate, orotic acid. A fluorogenic reagent, 4-trifluoromethylbenzamidoxime (4-TFMBAO), selectively produces a fluorescent product upon reaction with orotic acid. The decrease in fluorescence over time corresponds to OPRT activity.[13][14]

-

Methodology Summary: The OPRT-containing sample is incubated with orotic acid and PRPP. Aliquots are taken at time points, and the reaction is stopped. 4-TFMBAO is added under basic conditions and heated. The resulting fluorescence is measured, and the rate of orotic acid consumption is calculated.[13][14]

6.2.4 Orotidine-5'-Phosphate Decarboxylase (ODCase) Activity Assay (Spectrophotometric)

-

Principle: This assay directly monitors the conversion of OMP to UMP by measuring the decrease in absorbance at a specific wavelength, as OMP has a different UV absorbance spectrum than UMP.

-

Methodology Summary: The reaction is performed in a quartz cuvette with a buffered solution containing OMP and MgCl₂. The reaction is initiated by adding the enzyme. The decrease in absorbance at 295 nm is recorded continuously to determine the rate of OMP decarboxylation.

Relevance to Drug Development

The central role of this compound biosynthesis in providing precursors for nucleic acid synthesis makes it a prime target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation.

-

Oncology: Cancer cells have a high demand for nucleotides to support rapid division. Inhibiting this pathway can selectively starve cancer cells of essential building blocks for DNA and RNA.

-

Immunology: Proliferating lymphocytes during an immune response are also highly dependent on de novo pyrimidine synthesis. DHODH inhibitors, such as Leflunomide and Teriflunomide, are used as immunosuppressive agents to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[9]

The enzyme DHODH is a particularly attractive target because its inhibition has profound effects on rapidly dividing cells, and its mitochondrial location offers a distinct target site.[10] The development of novel, potent, and specific inhibitors for the enzymes in this pathway remains an active area of research for next-generation therapeutics.

References

- 1. Molecular, kinetic and thermodynamic characterization of Mycobacterium tuberculosis this compound phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orotidine 5′-Monophosphate Decarboxylase: Probing the Limits of the Possible for Enzyme Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartate transcarbamoylase containing circularly permuted catalytic polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. tutorchase.com [tutorchase.com]

- 6. Mammalian dihydroorotase: nucleotide sequence, peptide sequences, and evolution of the dihydroorotase domain of the multifunctional protein CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo formation of active aspartate transcarbamoylase from complementing fragments of the catalytic polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 11. Anatomy of a proficient enzyme: the structure of orotidine 5'-monophosphate decarboxylase in the presence and absence of a potential transition state analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 13. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

The Lynchpin of Pyrimidine Synthesis: A Technical Guide to Dihydroorotate Dehydrogenase (DHODH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the fourth and only redox reaction in this essential metabolic sequence.[1][2] Located on the inner mitochondrial membrane, it facilitates the conversion of dihydrothis compound to this compound, a critical precursor for the synthesis of pyrimidine nucleotides required for DNA, RNA, glycoprotein, and phospholipid biosynthesis.[3][4] This central role places DHODH at the crossroads of cellular proliferation, mitochondrial respiration, and energy metabolism, making it a highly attractive target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.[5][6] This technical guide provides a comprehensive overview of the structure, function, and mechanism of human DHODH, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Dihydrothis compound Dehydrogenase

The de novo synthesis of pyrimidines is fundamental for cell growth and proliferation.[4] Dihydrothis compound dehydrogenase (DHODH), encoded by the DHODH gene on chromosome 16, is the rate-limiting enzyme in this pathway.[7][8] Unlike the other enzymes of this pathway which are located in the cytosol, DHODH is a flavin mononucleotide (FMN)-dependent protein situated on the outer surface of the inner mitochondrial membrane.[7][9] This unique localization functionally links pyrimidine biosynthesis to the electron transport chain and cellular respiration.[3][10]

DHODH enzymes are categorized into two main classes based on their sequence, localization, and cofactor usage.[7] Class 1 DHODHs are cytosolic enzymes found in gram-positive bacteria and some yeasts, while Class 2 DHODHs are membrane-associated and are characteristic of eukaryotes, including humans, and gram-negative bacteria.[8][11] Human DHODH is a Class 2 enzyme that utilizes ubiquinone as its physiological electron acceptor.[3][12]

The inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, thereby arresting the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[5][12] This mechanism underpins the therapeutic efficacy of DHODH inhibitors like leflunomide (B1674699) and teriflunomide (B560168) in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7][13] Furthermore, the dependency of certain cancers, like acute myeloid leukemia (AML), on the de novo pyrimidine synthesis pathway has spurred the development of DHODH inhibitors as anti-cancer agents.[1][12]

Structural and Functional Characteristics

Human DHODH is a monomeric protein with two principal domains: an N-terminal α-helical domain and a C-terminal α/β-barrel domain.[7][11] The C-terminal domain houses the active site where the oxidation of dihydrothis compound occurs, and it contains the FMN cofactor.[2] The N-terminal domain forms a tunnel that is believed to be the binding site for the electron acceptor, ubiquinone, and is also the binding site for many DHODH inhibitors.[7][14]

The catalytic cycle of DHODH involves two main half-reactions. In the first, (S)-dihydrothis compound binds to the active site and is oxidized to this compound. During this process, two electrons are transferred from dihydrothis compound to the FMN cofactor, reducing it to FMNH₂.[3] In the second half-reaction, the reduced FMNH₂ is re-oxidized by ubiquinone, which is reduced to ubiquinol (B23937). The ubiquinol then shuttles the electrons to complex III of the electron transport chain.[1][3]

Signaling and Metabolic Pathways

De Novo Pyrimidine Biosynthesis Pathway

The synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides, begins with glutamine and bicarbonate in the cytosol. The first three enzymatic steps are catalyzed by the multifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), which produces dihydrothis compound.[12] DHODH then catalyzes the fourth step, the oxidation of dihydrothis compound to this compound, within the mitochondria.[12] this compound is then transported back to the cytosol, where the final two steps of UMP synthesis are carried out by the bifunctional enzyme UMP synthase (UMPS).[10][12]

Figure 1: The de novo pyrimidine biosynthesis pathway highlighting the central role of DHODH.

DHODH Catalytic Cycle and Link to the Electron Transport Chain

The catalytic activity of DHODH is intrinsically linked to the mitochondrial electron transport chain (ETC). The oxidation of dihydrothis compound is coupled to the reduction of ubiquinone (Coenzyme Q) to ubiquinol. This ubiquinol then transfers electrons to Complex III of the ETC, contributing to the generation of the proton motive force for ATP synthesis.[1]

Figure 2: The catalytic cycle of DHODH and its integration with the electron transport chain.

Quantitative Data on DHODH Function

The enzymatic activity and inhibition of DHODH have been extensively characterized. The following tables summarize key kinetic parameters and the inhibitory potency of selected compounds against human DHODH.

Table 1: Kinetic Parameters of Human DHODH

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) |

| Dihydrothis compound | 10-30 | 150-200 | ~15 |

| Ubiquinone (CoQ₁₀) | 5-15 | - | - |

Note: Values are approximate and can vary depending on assay conditions and enzyme preparation.

Table 2: Inhibition Constants (IC₅₀ and Kᵢ) of Clinically Relevant DHODH Inhibitors

| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type vs. Ubiquinone | Reference |

| Brequinar (B1684385) | 1.8 - 5.2 | 1.8* | Non-competitive/Slow-binding | [15][16] |

| Leflunomide (A77 1726) | 490 - 1300 | ~500 | - | [17] |

| Teriflunomide | 500 - 1200 | - | - | [13] |

| Atovaquone | 15,000 | 2,700 | Competitive | [15] |

| ASLAN003 | 35 | - | - | [16] |

| BAY-2402234 | 1.2 | - | - | [16] |

| AG-636 | 17 | - | - | [16] |

Kᵢ value for slow-binding inhibition.

Experimental Protocols

DHODH Enzyme Activity Assay (DCIP-Based)

This colorimetric assay measures DHODH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).[18]

Materials:

-

Recombinant human DHODH enzyme

-

Dihydrothis compound (DHO) substrate

-

Decylubiquinone (CoQd) as an intermediate electron carrier

-

2,6-dichloroindophenol (DCIP)

-

Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DHO, and CoQd.

-

Add various concentrations of the test inhibitor or vehicle control to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant DHODH enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).

-

Add DCIP to the wells.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

-

For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the effect of DHODH inhibitors.[18]

Materials:

-

Cancer or immune cell line of interest

-

Complete cell culture medium

-

DHODH inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Spectrophotometer

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the DHODH inhibitor and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Figure 3: A typical experimental workflow for screening DHODH inhibitors.

Conclusion

Dihydrothis compound dehydrogenase stands as a critical enzyme in the de novo pyrimidine biosynthesis pathway, with its unique mitochondrial localization creating a direct link to cellular respiration. Its essential role in providing the building blocks for nucleic acid synthesis makes it a prime target for therapeutic intervention in diseases characterized by rapid cell proliferation. The development of potent and selective DHODH inhibitors has already yielded successful treatments for autoimmune disorders and shows great promise for various cancers. A thorough understanding of the structure, function, and regulation of DHODH, as detailed in this guide, is paramount for the continued discovery and development of novel therapeutics targeting this key metabolic enzyme.

References

- 1. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 2. researchgate.net [researchgate.net]

- 3. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. hanzuzhisheng.com [hanzuzhisheng.com]

- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. Dihydrothis compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. esrf.fr [esrf.fr]

- 9. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivation of Dihydrothis compound Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. The emergence of dihydrothis compound dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 14. The structures of human dihydrothis compound dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of inhibition of human and rat dihydrothis compound dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and polyporic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abmole.com [abmole.com]

- 17. scbt.com [scbt.com]

- 18. benchchem.com [benchchem.com]

The Core Mechanism of Orotate Phosphoribosyltransferase: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of orotate phosphoribosyltransferase (OPRT), a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. This document details the enzyme's structure, catalytic mechanisms, and the critical role of its active site residues. Furthermore, it presents a compilation of quantitative kinetic data and detailed experimental protocols relevant to the study of OPRT, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to this compound Phosphoribosyltransferase (OPRT)

This compound phosphoribosyltransferase (OPRT), also known as this compound phosphoribosyltransferase (OPRTase), is a crucial enzyme (EC 2.4.2.10) that catalyzes the formation of orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate (PPi) from this compound (OA) and α-D-5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is a pivotal step in the de novo synthesis of pyrimidine nucleotides, which are essential precursors for DNA and RNA synthesis.[1] In many organisms, including bacteria and yeast, OPRT exists as a monofunctional enzyme. In contrast, in mammals, it is the N-terminal catalytic domain of the bifunctional enzyme UMP synthase (UMPS), which also contains orotidine-5'-phosphate decarboxylase activity.[1] Given its essential role in nucleotide metabolism, OPRT is a well-established target for the development of antimicrobial, antiparasitic, and anticancer therapies.

Structural Insights into OPRT Function

The three-dimensional structure of OPRT has been elucidated for several species, revealing a highly conserved core architecture. The enzyme typically functions as a homodimer, with each monomer consisting of a central α/β twisted sheet core.[2] A key structural feature is a flexible loop that plays a critical role in catalysis. This loop can adopt an "open" conformation, allowing for substrate binding, and a "closed" conformation, which sequesters the active site from the solvent and properly orients the substrates for catalysis.[3][4]

The active site is located at the interface between the two monomers, with catalytically important residues from each subunit contributing to the binding of both this compound and PRPP.[2] The binding of the negatively charged substrates is facilitated by a number of positively charged and polar amino acid residues.

The Catalytic Mechanism of OPRT

The precise catalytic mechanism of OPRT has been a subject of extensive research, with two primary models being proposed: an SN1-like mechanism involving a ribooxocarbenium ion intermediate, and a concerted SN2-like mechanism involving a proton transfer-facilitated nucleophilic attack.

The SN1-like Mechanism

This proposed mechanism involves a two-step process.[2] First, the pyrophosphate group of PRPP departs, facilitated by coordination with a divalent metal ion (typically Mg²⁺), to form a short-lived, high-energy ribooxocarbenium ion intermediate.[2] Subsequently, the N1 atom of this compound performs a nucleophilic attack on the anomeric carbon (C1) of the ribose, leading to the formation of OMP.[2] Key lysine (B10760008) residues are thought to stabilize the transition state and the pyrophosphate leaving group.[2]

References

- 1. OPRTase - Creative Enzymes [creative-enzymes.com]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A flexible loop at the dimer interface is a part of the active site of the adjacent monomer of Escherichia coli this compound phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Basis of Hereditary Orotic Aciduria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary orotic aciduria is a rare autosomal recessive disorder of pyrimidine (B1678525) metabolism, characterized by the deficiency of the bifunctional enzyme uridine (B1682114) monophosphate (UMP) synthase. This deficiency leads to the accumulation and excessive urinary excretion of orotic acid, resulting in clinical manifestations such as megaloblastic anemia, growth retardation, and developmental delays. This guide provides a comprehensive overview of the genetic and molecular underpinnings of this disease, including the structure and function of the UMPS gene and its protein product, the spectrum of known mutations, and their impact on enzyme activity. Detailed experimental protocols for diagnosis and research, along with a summary of key quantitative data, are presented to facilitate further investigation and the development of therapeutic strategies.

Introduction

Hereditary orotic aciduria (HOA) is the only known enzyme deficiency in the de novo pyrimidine biosynthetic pathway.[1] The disease is caused by mutations in the UMPS gene, located on the long arm of chromosome 3 (3q13).[2][3][4] This gene encodes UMP synthase, a crucial enzyme for the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.[5][6] The clinical hallmarks of HOA include megaloblastic anemia unresponsive to vitamin B12 or folic acid, failure to thrive, and orotic acid crystalluria.[7][8] Early diagnosis and treatment with uridine can significantly improve patient outcomes.[6][9]

The UMPS Gene and UMP Synthase Protein

The human UMPS gene spans approximately 15 kb and contains six exons.[10] It encodes a bifunctional polypeptide, UMP synthase, which possesses two distinct catalytic domains:

-

Orotate Phosphoribosyltransferase (OPRTase) : Located at the N-terminus, this domain catalyzes the conversion of orotic acid to orotidine-5'-monophosphate (OMP).[8][11][12]

-

Orotidine-5'-Phosphate Decarboxylase (ODCase) : Located at the C-terminus, this domain catalyzes the decarboxylation of OMP to uridine monophosphate (UMP).[8][11][12]

This fusion of two enzymatic activities into a single protein is a characteristic of multicellular eukaryotes and is thought to enhance catalytic efficiency.[13]

Pathophysiology and Types of Hereditary Orotic Aciduria

Mutations in the UMPS gene lead to a deficiency in UMP synthase activity, disrupting the final steps of pyrimidine biosynthesis. This results in a shortage of pyrimidine nucleotides necessary for DNA and RNA synthesis, leading to impaired cell division, particularly in rapidly proliferating tissues like the bone marrow, which manifests as megaloblastic anemia.[7][14] The block in the pathway also causes the accumulation of the substrate orotic acid, which is then excreted in large quantities in the urine.[7][8]

Three subtypes of hereditary orotic aciduria have been described based on the enzymatic defect:[9][12][15]

-

Type I : The most common form, characterized by a severe deficiency of both OPRT and ODCase activities.[7][16]

-

Type II : A very rare form where only ODCase activity is deficient, while OPRT activity is elevated.[7]

-

Orotic Aciduria without Megaloblastic Anemia : A third subtype associated with a deficiency in ODCase activity has been reported.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to hereditary orotic aciduria.

Table 1: UMP Synthase Activity in Hereditary Orotic Aciduria

| Parameter | Healthy Controls | Hereditary Orotic Aciduria Patients | Reference(s) |

| Total UMP Synthase Activity | Normal | 2-7% of normal | [3][7] |

| OPRT Activity (nmol/hr/mg protein) | 3.6 - 5.4 | 0.96 | [12] |

| ODCase Activity (nmol/hr/mg protein) | 0.79 - 1.9 | 0.02 | [12] |

Table 2: Orotic Acid Excretion in Hereditary Orotic Aciduria

| Parameter | Healthy Controls | Hereditary Orotic Aciduria Patients | Reference(s) |

| Urinary Orotic Acid | 1.1 - 1.9 µmol/mmol creatinine | Up to 1.5 g/day (approx. 10.5 µmol/mmol creatinine) | [8][12] |

| Urinary Orotidine (B106555) | 0.3 - 1.5 µmol/mmol creatinine | 2.6 µmol/mmol creatinine | [12] |

Table 3: Known UMPS Gene Mutations and their Reported Effects

| Mutation | Type | Effect on Enzyme Activity | Reference(s) |

| c.928T>G (p.Phe310Val) | Missense | Deficiency in OMPDC activity | [12] |

| p.R405X | Nonsense | Loss of function | [9] |

| Multiple heterozygous variants | Missense, Null | Mild orotic aciduria in asymptomatic carriers | [17][18] |

Experimental Protocols

UMP Synthase Enzyme Assay

This protocol describes a nonradioactive method using high-performance liquid chromatography (HPLC) to determine OPRTase and ODCase activities.[14]

Materials:

-

Cell extracts (e.g., from fibroblasts or red blood cells)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

Substrates: Orotic acid, Orotidine-5'-monophosphate (OMP), 5-phospho-α-D-ribose 1-diphosphate (PRPP)

-

HPLC system with a reversed-phase C18 column

-

Mobile phase: 0.1 M potassium phosphate (B84403) buffer, pH 6.0, with 5 mM tetrabutylammonium (B224687) bromide (ion-pairing agent) and 10% methanol

-

UV detector set at 260 nm and 278 nm

Procedure:

-

Protein Extraction: Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.

-

OPRTase Assay:

-

Prepare a reaction mixture containing assay buffer, PRPP, and orotic acid.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the cell extract.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding perchloric acid to precipitate proteins.

-

Centrifuge and filter the supernatant.

-

-

ODCase Assay:

-

Prepare a reaction mixture containing assay buffer and OMP.

-

Follow the same incubation and reaction termination steps as for the OPRTase assay.

-

-

HPLC Analysis:

-

Inject the filtered supernatant into the HPLC system.

-

Separate the reaction products (OMP and UMP) using the specified mobile phase and column.

-

Quantify the amount of UMP produced by integrating the peak area at 260 nm and comparing it to a standard curve.

-

-

Calculation of Enzyme Activity: Express the enzyme activity as nmol of UMP produced per hour per mg of protein.

Genetic Testing of the UMPS Gene

This protocol outlines the general steps for identifying mutations in the UMPS gene using Next-Generation Sequencing (NGS).[1][4][19]

Materials:

-

Genomic DNA extracted from peripheral blood or other patient samples.

-

PCR primers flanking the exons and intron-exon boundaries of the UMPS gene.

-

PCR reagents (Taq polymerase, dNTPs, buffer).

-

NGS library preparation kit.

-

NGS platform (e.g., Illumina).

-

Bioinformatics software for sequence alignment and variant calling.

Procedure:

-

DNA Extraction: Isolate high-quality genomic DNA from the patient sample.

-

PCR Amplification: Amplify all six exons and the flanking intronic regions of the UMPS gene using designed primers.

-

NGS Library Preparation:

-

Fragment the PCR products.

-

Ligate sequencing adapters to the DNA fragments.

-

Perform library amplification.

-

-

Sequencing: Sequence the prepared library on an NGS platform.

-

Data Analysis:

-

Align the sequencing reads to the human reference genome.

-

Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions.

-

Annotate the identified variants to determine their potential pathogenicity (e.g., missense, nonsense, frameshift).

-

-

Confirmation: Confirm pathogenic variants by Sanger sequencing.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the steps catalyzed by UMP synthase and the point of disruption in hereditary orotic aciduria.

Caption: De Novo Pyrimidine Biosynthesis Pathway and the Metabolic Block in Hereditary Orotic Aciduria.

Diagnostic Workflow for Hereditary Orotic Aciduria

This diagram outlines a logical workflow for the diagnosis of hereditary orotic aciduria.

Caption: Diagnostic Workflow for Hereditary Orotic Aciduria.

Conclusion

Hereditary orotic aciduria, while rare, serves as a critical model for understanding de novo pyrimidine synthesis and its role in human health. The molecular basis of this disease is well-defined, with mutations in the UMPS gene leading to a predictable and treatable metabolic disturbance. This guide provides a foundational resource for researchers and clinicians, summarizing the current knowledge of the genetic basis of HOA and offering detailed methodologies for its study. Further research into the genotype-phenotype correlations and the development of novel therapeutic approaches beyond uridine supplementation holds promise for improving the long-term outcomes for individuals affected by this disorder.

References

- 1. sequencing.com [sequencing.com]

- 2. davuniversity.org [davuniversity.org]

- 3. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Testing - orotic aciduria syndrome ..., (Orotic aciduria Syndrome) - Gen UMPS . - IVAMI [ivami.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Orotic aciduria | Research Starters | EBSCO Research [ebsco.com]

- 7. Orotic aciduria - Wikipedia [en.wikipedia.org]

- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 9. Frontiers | Hereditary orotic aciduria identified by newborn screening [frontiersin.org]

- 10. Genetic and Rare Diseases Information Center | GARD [rarediseases.info.nih.gov]

- 11. Pyrimidine Biosynthesis | PPTX [slideshare.net]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 14. A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, this compound phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mild orotic aciduria in UMPS heterozygotes: a metabolic finding without clinical consequences - Peer Reviewed Publication | Ambry Genetics [ambrygen.com]

- 18. researchgate.net [researchgate.net]

- 19. dnalabsindia.com [dnalabsindia.com]

role of UMP synthase in orotate metabolism

An In-depth Technical Guide on the Role of UMP Synthase in Orotate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) Monophosphate (UMP) Synthase (UMPS) is a pivotal bifunctional enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. It catalyzes the final two sequential reactions, converting this compound to UMP, an essential precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. Due to its critical role in cell proliferation, UMPS is a significant focus of research, particularly in the study of the rare genetic disorder orotic aciduria and as a promising target for anticancer and antimicrobial drug development. This guide provides a comprehensive technical overview of UMPS, detailing its biochemical function, catalytic mechanisms, structure, regulation, and clinical significance. It includes quantitative kinetic data, detailed experimental protocols, and pathway visualizations to serve as a resource for professionals in the field.

Biochemical Role and Catalytic Mechanism

UMPS is a key enzyme in the de novo synthesis of pyrimidines, a pathway that builds nucleotide bases from simpler precursors like bicarbonate, aspartate, and glutamine. In humans, this pathway involves three enzymes that catalyze six steps, with UMPS responsible for the final two.[1]

The enzyme possesses two distinct catalytic domains on a single polypeptide chain:[1][2]

-

This compound Phosphoribosyltransferase (OPRT) Domain (EC 2.4.2.10): This N-terminal domain catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid (this compound). This reaction forms the intermediate, orotidine-5'-monophosphate (OMP).[1]

-

Orotidine-5'-Monophosphate Decarboxylase (OMPDC) Domain (EC 4.1.1.23): The C-terminal domain is one of the most proficient enzymes known, catalyzing the decarboxylation of OMP to produce the final product, Uridine Monophosphate (UMP), and CO2.[3]

The overall reaction is the rate-limiting step in the conversion of this compound to UMP.[1] The fusion of these two catalytic activities onto a single protein in eukaryotes is believed to enhance stability and efficiency, particularly at the low physiological concentrations of the enzyme found in mammalian cells.[4]

Enzyme Structure and Regulation

Human UMPS is a fascinating example of metabolic regulation through structural dynamics. The protein can exist in two primary states: an enzymatically active dimer and an inactive, higher-order multimeric condensate.[1]

-

Active Dimer: The functional form of UMPS is an S-shaped dimer.[1] This dimeric state is essential for full catalytic activity.

-

Inactive Condensates: In the presence of high substrate concentrations, the OPRT domain can drive the self-assembly of dimers into large, globular, and enzymatically inactive biomolecular condensates. This process is reversible; as substrate levels decrease, the condensates dissociate, releasing active dimers. This mechanism allows the cell to store metabolic potential and rapidly respond to changes in nucleotide demand.[1]

Regulation also occurs at the genetic level. The UMPS gene contains promoter elements that are responsive to glucocorticoids and cAMP, and it has tissue-specific expression patterns in the liver, myeloid, and lymphocyte cells.[5] Allosteric regulation is also a factor, with the intermediate product OMP acting as an activator of the OMPDC domain.[2]

Quantitative Analysis of Enzyme Activity

The kinetic properties of UMPS have been characterized, providing insight into its efficiency. The OPRT-catalyzed reaction is the rate-limiting step of the two.[1]

| Enzyme/Domain | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| UMPS (OPRT Domain) | Homo sapiens | This compound | 2.0 ± 0.2 | 0.74 | 3.7 x 105 |

| UMPS (OMPDC Domain) | Homo sapiens | OMP | 8.6 ± 1.0 | 1.9 | 2.2 x 105 |

| UMPS (OPRT Domain) | Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 3,534 | 3.8 x 108 |

| UMPS (OMPDC Domain) | Plasmodium falciparum | OMP | 2.0 ± 0.1 | 986 | 4.9 x 108 |

Deficiency in UMPS activity leads to a dramatic accumulation of orotic acid.

| Analyte | Condition | Fluid | Concentration |

| Orotic Acid | Normal | Urine | 1.1 - 1.9 µmol/mmol creatinine (B1669602) |

| Orotic Acid | Orotic Aciduria | Urine | >1 g/day ; 10.5 µmol/mmol creatinine (in a specific case) |

| Orotidine (B106555) | Normal | Urine | 0.3 - 1.5 µmol/mmol creatinine |

| Orotidine | Orotic Aciduria | Urine | 2.6 µmol/mmol creatinine (in a specific case) |

Clinical Significance: Orotic Aciduria

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by mutations in the UMPS gene.[8][9] A severe deficiency in UMPS activity disrupts pyrimidine synthesis, leading to two primary metabolic consequences: a buildup of the substrate orotic acid and a deficiency in pyrimidine nucleotides.[9]

Pathophysiology & Symptoms:

-

Orotic Acid Accumulation: Excess orotic acid is excreted in the urine, which can lead to crystalluria.[7][10]

-

Pyrimidine Deficiency: Insufficient UMP production impairs DNA and RNA synthesis, critically affecting rapidly dividing cells.

-

Clinical Manifestations: This typically presents in infancy with failure to thrive, developmental delays, and megaloblastic anemia that is unresponsive to vitamin B12 or folic acid treatment.[7][8]

Diagnosis and Treatment:

-

Diagnosis: The condition is diagnosed by measuring excessively high levels of orotic acid in the urine, often in conjunction with enzyme assays in erythrocytes and genetic sequencing of the UMPS gene.[8] It is crucial to differentiate it from secondary orotic aciduria caused by urea (B33335) cycle disorders (e.g., OTC deficiency), where hyperammonemia is present; ammonia (B1221849) levels are normal in hereditary orotic aciduria.[9]

-

Treatment: The primary treatment is oral administration of uridine.[9] Uridine can be salvaged by uridine kinase to produce UMP, thus bypassing the defective UMPS enzyme. This supplementation restores the pyrimidine nucleotide pool, which alleviates the anemia and reduces orotic acid excretion by feedback inhibition of an earlier pathway enzyme, carbamoyl (B1232498) phosphate (B84403) synthetase II.

Role in Drug Development

The critical role of the de novo pyrimidine pathway in DNA and RNA synthesis makes UMPS an attractive target for therapeutic intervention, particularly in oncology and infectious diseases.[11][12]

-

Anticancer Therapy: Cancer cells have a high demand for nucleotides to support rapid proliferation. Inhibiting UMPS can selectively starve these cells of essential pyrimidines, halting tumor growth.[11]

-

Antimicrobial Agents: Some pathogens, including parasites like Plasmodium falciparum (malaria), are heavily reliant on the de novo pyrimidine synthesis pathway. As the parasite enzyme has kinetic differences from the human enzyme (see Table 1), species-specific inhibitors can be developed to target the pathogen with minimal host toxicity.[6]

UMPS inhibitors work by blocking one or both of the enzyme's catalytic sites, preventing the production of UMP and disrupting nucleotide synthesis.[11]

Experimental Protocols

Assaying UMPS activity is fundamental to its study. Both spectrophotometric and HPLC-based methods are commonly employed.

Spectrophotometric Assay for UMPS Activity

This protocol is based on monitoring the consumption of this compound, which has a distinct UV absorbance maximum.

Principle: The conversion of this compound to OMP by the OPRT domain leads to a decrease in absorbance at 295 nm. This allows for a continuous, real-time measurement of enzyme activity.

Materials:

-

Purified UMPS enzyme or cell lysate

-

Spectrophotometer with UV capabilities

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM MgCl₂

-

Substrate Stock 1: 10 mM Orotic Acid

-

Substrate Stock 2: 25 mM PRPP

Procedure:

-

Prepare the reaction mixture in a UV-transparent cuvette by combining 950 µL of Assay Buffer and 10 µL of 10 mM Orotic Acid stock (final concentration: 100 µM).

-

Place the cuvette in the spectrophotometer and blank the instrument at 295 nm.

-

Add 10-50 µL of the enzyme sample to the cuvette and mix by gentle inversion.

-

Initiate the reaction by adding 40 µL of 25 mM PRPP stock (final concentration: 1 mM).

-

Immediately begin monitoring the decrease in absorbance at 295 nm for 3-5 minutes, taking readings every 15-30 seconds.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for this compound at 295 nm under these conditions must be determined or sourced from literature).

HPLC-Based Assay for UMPS Activity

This protocol provides a highly sensitive and specific method to measure the product, UMP.

Principle: The enzymatic reaction is performed, then stopped. The reaction mixture is analyzed by reverse-phase HPLC with an ion-pairing agent, which separates the substrate (this compound) from the product (UMP). The amount of UMP is quantified by its UV absorbance.[13]

Materials:

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Mobile Phase: e.g., 100 mM potassium phosphate (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide (ion-pairing agent).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Substrates: Orotic Acid, PRPP

-

Stopping Reagent: Perchloric Acid (e.g., 1 M)

-

Neutralizing Reagent: Potassium Carbonate (e.g., 2 M)

-

UMP standard for calibration

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, prepare a 100 µL reaction mixture containing Reaction Buffer, 100 µM Orotic Acid, and 500 µM PRPP.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme sample (e.g., cell extract).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination and Sample Prep:

-

Stop the reaction by adding 10 µL of 1 M Perchloric Acid.

-

Incubate on ice for 10 minutes to precipitate proteins.

-